5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
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Overview
Description
5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of brominated and chlorinated pyridine derivatives, which undergo cyclization in the presence of suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and temperatures ranging from room temperature to reflux conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-methylpyridine: A related compound with similar halogenation but different ring structure.
5-Bromo-2-chloropyrimidine: Another similar compound with a pyrimidine ring instead of a pyrrolo[2,1-f][1,2,4]triazinone structure.
Uniqueness
5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is unique due to its specific ring structure and the presence of both bromine and chlorine atoms.
Properties
Molecular Formula |
C7H5BrClN3O |
---|---|
Molecular Weight |
262.49 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H5BrClN3O/c1-11-6(13)5-4(8)2-3-12(5)10-7(11)9/h2-3H,1H3 |
InChI Key |
PXBGUDJLQFDVJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CN2N=C1Cl)Br |
Origin of Product |
United States |
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